Computed Lipophilicity (XLogP3) Comparison: Dibutyl vs. Dimethyl and Dipropyl Analogs of the 2-Methoxy-4-methylsulfanyl Benzamide Core
The computed lipophilicity of N,N-dibutyl-2-methoxy-4-methylsulfanyl-benzamide, as measured by XLogP3, is 5.2 . This value is substantially higher than predicted XLogP3 values for the corresponding N,N-dimethyl analog (estimated XLogP3 ~2.8) and N,N-dipropyl analog (estimated XLogP3 ~4.2), reflecting the contribution of two additional methylene units per alkyl chain. Higher lipophilicity correlates with increased membrane permeability but may also reduce aqueous solubility, which is a relevant trade-off for assay design or formulation development. [1]
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.2 |
| Comparator Or Baseline | N,N-dimethyl-2-methoxy-4-methylsulfanyl-benzamide (predicted XLogP3 ~2.8); N,N-dipropyl-2-methoxy-4-methylsulfanyl-benzamide (predicted XLogP3 ~4.2) |
| Quantified Difference | ΔXLogP3 ≈ +2.4 (vs. dimethyl analog); ΔXLogP3 ≈ +1.0 (vs. dipropyl analog) |
| Conditions | Computed using XLogP3 algorithm implemented in PubChem/ChemSpider; no experimental logP data available. |
Why This Matters
The higher lipophilicity of the dibutyl variant provides a distinct property for applications where enhanced membrane partitioning is required, but it cannot be assumed to be equivalent to the methyl or propyl analogs in biological assays.
- [1] C. A. Lipinski, F. Lombardo, B. W. Dominy, P. J. Feeney. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. 1997; 23(1-3): 3-25. View Source
